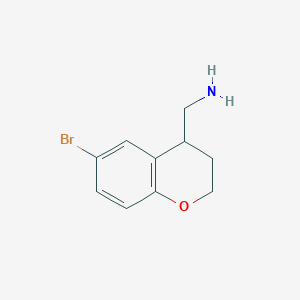![molecular formula C11H13NO B12974871 2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one is a heterocyclic compound featuring an eight-membered ring with nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one involves a Lu(OTf)3-catalyzed formal [4+4] cycloaddition reaction of cyclobutane 1,1-diesters with anthranils . This reaction provides a straightforward route to construct the eight-membered ring structure, which is often challenging due to transannular strain.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a scaffold for designing biologically active molecules, including potential drug candidates.
Industry: The compound’s unique structure makes it valuable for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one depends on its specific application. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting cell proliferation . The molecular targets and pathways involved vary based on the compound’s specific use.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine: This compound also features an eight-membered ring and has been studied for its potential as an EGFR inhibitor.
Tetrahydrobenzo[b]azocines: These compounds share a similar core structure but may have different substituents or functional groups.
Uniqueness
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydro-1H-1-benzazocin-6-one |
InChI |
InChI=1S/C11H13NO/c13-11-7-3-4-8-12-10-6-2-1-5-9(10)11/h1-2,5-6,12H,3-4,7-8H2 |
Clave InChI |
JUTBKOLIGLKQLM-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2=CC=CC=C2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



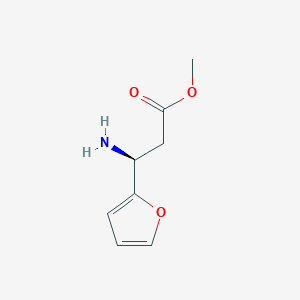
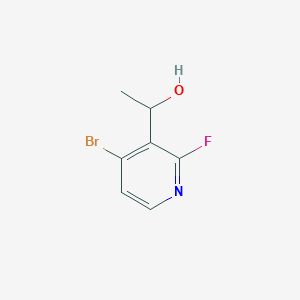



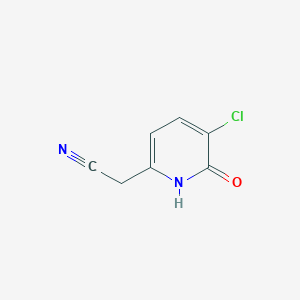
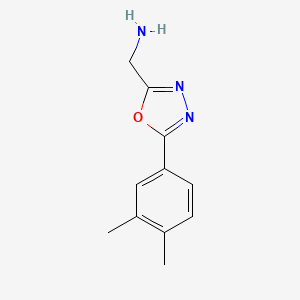

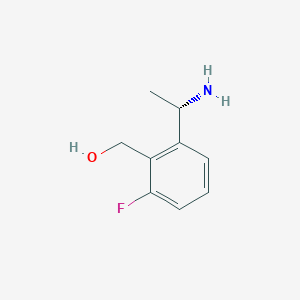

![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
